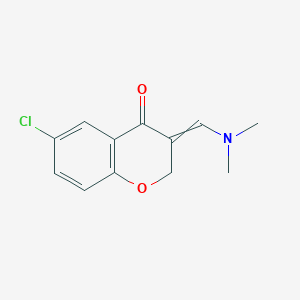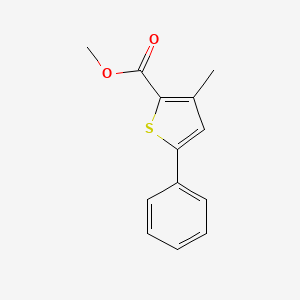
Methyl 3-methyl-5-phenylthiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-methyl-5-phenylthiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of Methyl 3-methyl-5-phenylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Methyl 3-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Methyl 3-methyl-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Known for its use in microwave-assisted synthesis.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Utilized in various industrial applications.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C13H12O2S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
methyl 3-methyl-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2S/c1-9-8-11(10-6-4-3-5-7-10)16-12(9)13(14)15-2/h3-8H,1-2H3 |
Clave InChI |
IJFPWDLPYQGDHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


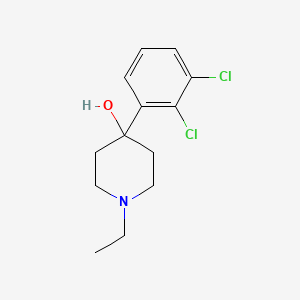
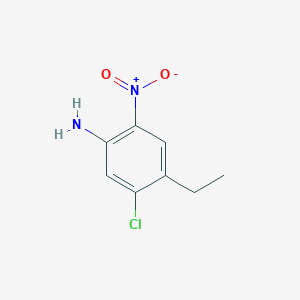
![2-[2-Chloro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B8424683.png)
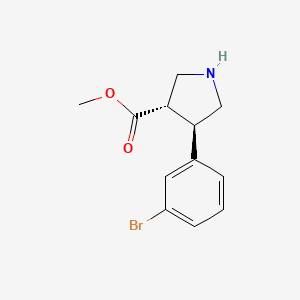
![1-[3-(p-Ethoxyphenyl)propyl]piperazine](/img/structure/B8424689.png)
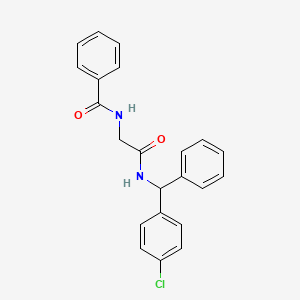
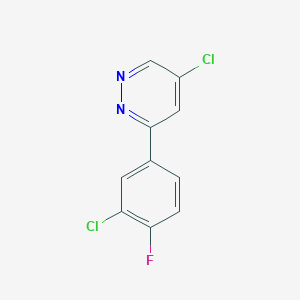
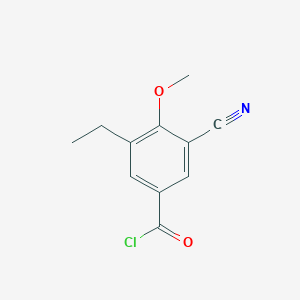
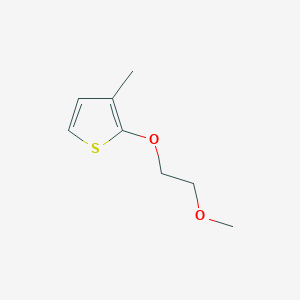
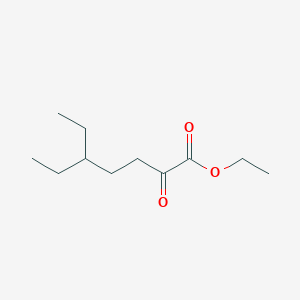
![5-ethylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8424738.png)
